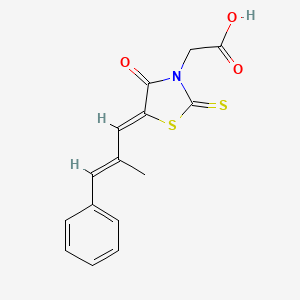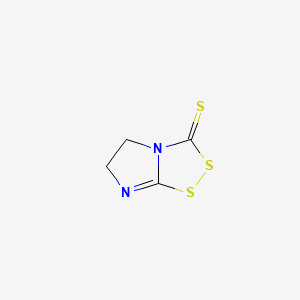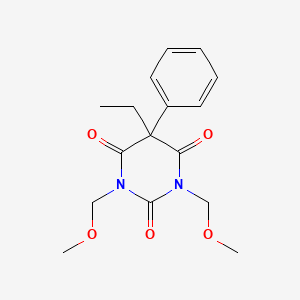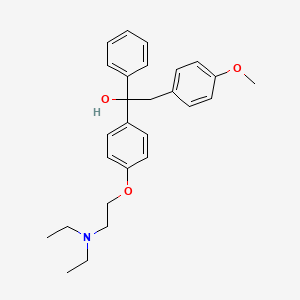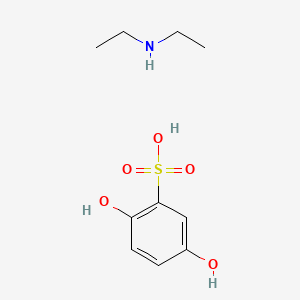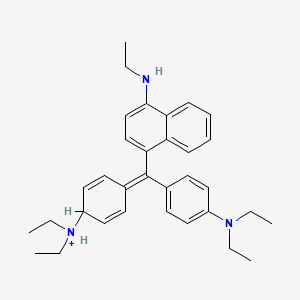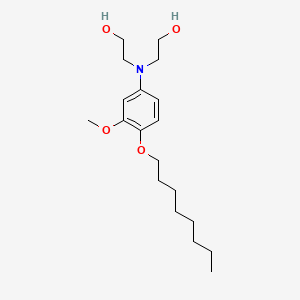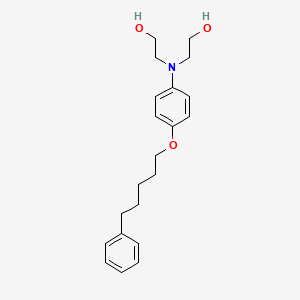
Germacrène D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.
Applications De Recherche Scientifique
Biotechnologie & Génie génétique
Le germacrène D a fait l’objet d’un intérêt dans le domaine de la biotechnologie, en particulier dans le génie génétique de la levure pour produire de hauts niveaux de ce composé. Des chercheurs ont manipulé divers gènes liés au flux de précurseurs terpénoïdes pour augmenter considérablement la production de this compound dans des souches de levure .
Chimie informatique
Le processus de cyclisation du composé, qui conduit à la formation de sesquiterpènes de type cadinane et de sélinane, a été largement étudié à l’aide de méthodes informatiques. Ces recherches aident à comprendre le comportement chimique et les applications potentielles des dérivés du this compound .
Biologie végétale
En biologie végétale, le this compound est étudié pour son rôle dans la biosynthèse des lactones sesquiterpéniques (STL). Il est particulièrement reconnu dans le contexte de la production de latex dans des plantes comme la laitue, où il contribue aux mécanismes de défense de la plante .
Usines cellulaires microbiennes
L’utilisation d’usines cellulaires microbiennes pour la production de (–)-germacrène D suscite un intérêt croissant. En comparant différentes synthases du this compound, les scientifiques visent à optimiser les souches microbiennes pour obtenir un rendement et une efficacité accrus .
Chimie des produits naturels
Le this compound est un sesquiterpène courant que l’on trouve dans diverses espèces végétales. Sa présence et sa concentration sont analysées à l’aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS), ce qui contribue à notre compréhension de la chimie des plantes et de ses applications potentielles .
Mécanisme D'action
Germacrene D, also known as (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene or 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, is a sesquiterpene compound found mainly in plant essential oils . It has a wide variety of applications due to its insecticidal activities and its ability to serve as a precursor for many other sesquiterpenes .
Target of Action
It has been found to have a wide variety of insecticidal activities . It is also used as a precursor for many other sesquiterpenes .
Mode of Action
The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity .
Biochemical Pathways
Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP) . It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene . The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast .
Pharmacokinetics
Its molecular weight is 2043511 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities . Moreover, it has been suggested to protect plants against pathogenic microbes .
Action Environment
The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup .
Analyse Biochimique
Biochemical Properties
Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase . The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis .
Cellular Effects
Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones .
Molecular Mechanism
The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D .
Temporal Effects in Laboratory Settings
The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer .
Metabolic Pathways
Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclic compound through a Diels-Alder reaction, followed by a Wittig reaction to introduce the methylene and methyl groups. The final step involves an isomerization reaction to form the desired product.", "Starting Materials": ["Cyclopentadiene", "1,3-Butadiene", "Isopropylmagnesium bromide", "Methyltriphenylphosphonium bromide", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol"], "Reaction": ["1. Cyclopentadiene and 1,3-butadiene undergo a Diels-Alder reaction in the presence of a Lewis acid catalyst to form the cyclic compound 1,6-cyclodecadiene.", "2. The cyclic compound is then reacted with isopropylmagnesium bromide to form a magnesium alkoxide intermediate.", "3. Methyltriphenylphosphonium bromide is added to the reaction mixture, which undergoes a Wittig reaction to introduce the methylene group at the 5-position of the cyclic compound.", "4. The resulting compound is then treated with sodium hydroxide to deprotonate the cyclopentadiene ring, followed by acidification with hydrochloric acid to protonate the cyclopentadiene ring and form the desired product.", "5. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent."] } | |
Numéro CAS |
37839-63-7 |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
Clé InChI |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
SMILES isomérique |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
SMILES canonique |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Apparence |
Solid powder |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
germacrene D germacrene D, (S-(E,E))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
